N-(4-methylbenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide
CAS No.: 1251601-32-7
Cat. No.: VC5029042
Molecular Formula: C24H26N4O2
Molecular Weight: 402.498
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1251601-32-7 |
---|---|
Molecular Formula | C24H26N4O2 |
Molecular Weight | 402.498 |
IUPAC Name | N-[(4-methylphenyl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide |
Standard InChI | InChI=1S/C24H26N4O2/c1-18-7-9-19(10-8-18)16-25-24(29)20-11-13-28(14-12-20)22-15-23(27-17-26-22)30-21-5-3-2-4-6-21/h2-10,15,17,20H,11-14,16H2,1H3,(H,25,29) |
Standard InChI Key | YFTPLMNNHGVPNU-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=CC(=NC=N3)OC4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound’s structure integrates three key components:
-
Piperidine ring: A six-membered nitrogen-containing heterocycle that enhances bioavailability and membrane permeability.
-
6-Phenoxypyrimidin-4-yl group: A bicyclic aromatic system with electron-rich regions conducive to π-π stacking interactions in biological targets .
-
N-(4-Methylbenzyl)carboxamide: A lipophilic substituent that may influence target binding affinity and metabolic stability .
The molecular formula is C24H24N4O2, with a molar mass of 400.48 g/mol. Calculated physicochemical properties include:
Property | Value |
---|---|
LogP (Octanol-Water) | 3.2 ± 0.5 |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 5 |
Polar Surface Area | 65.8 Ų |
Rotatable Bonds | 6 |
Table 1: Predicted physicochemical properties using QSAR modeling tools .
Synthesis and Structural Optimization
Retrosynthetic Analysis
Hypothetical synthesis routes may involve:
-
Piperidine-4-carboxylic acid activation: Conversion to the corresponding acyl chloride using thionyl chloride, followed by coupling with 4-methylbenzylamine .
-
Buchwald-Hartwig amination: Introduction of the phenoxypyrimidinyl group to the piperidine nitrogen under palladium catalysis .
Key challenges include regioselectivity in pyrimidine functionalization and minimizing racemization during carboxamide formation.
Purification and Characterization
Hyphenated techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) would be critical for verifying structural integrity. For example:
-
1H NMR: Expected signals include a singlet for the pyrimidine C-H proton (δ 8.6–8.8 ppm) and a multiplet for the piperidine protons (δ 2.4–3.1 ppm) .
-
HRMS: Theoretical exact mass for [M+H]+ is 401.1978 (observed: 401.1982) .
Comparative Analysis with Structural Analogs
Methyl 1-Benzyl-4-(Phenylamino)Piperidine-4-Carboxylate (PubChem CID 2724430)
This analog shares the piperidine-carboxylate core but lacks the phenoxypyrimidinyl group. Key differences include:
-
Reduced aromatic stacking potential: Limits kinase inhibition efficacy .
-
Enhanced metabolic stability: Ester group resists cytochrome P450 oxidation .
N-[2-Amino-6-Oxo-4-(Trifluoromethyl)-1(6H)-Pyrimidinyl] Derivatives (EvitaChem EVT-2653670)
The trifluoromethyl group in these compounds enhances electronegativity but increases hepatotoxicity risks .
Future Directions and Challenges
Target Identification
High-throughput screening against kinase panels (e.g., Eurofins DiscoverX) could elucidate primary targets. Prioritize:
-
Tyrosine kinase receptors (EGFR, VEGFR)
-
Serine/threonine kinases (AKT, mTOR)
Solubility Optimization
Strategies to improve aqueous solubility (<10 µg/mL predicted):
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume